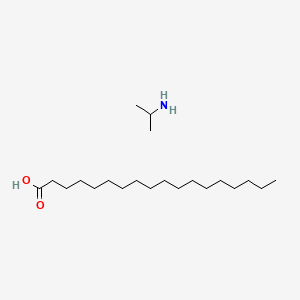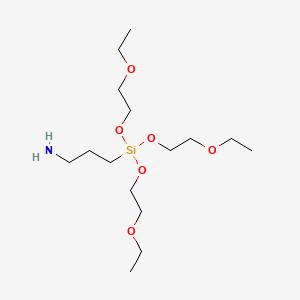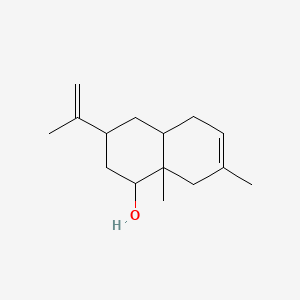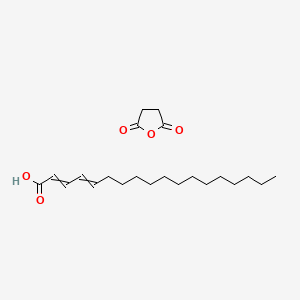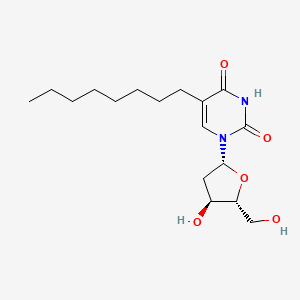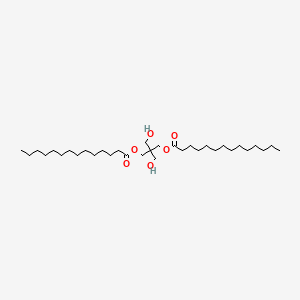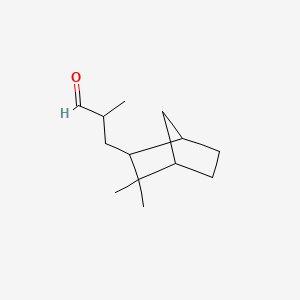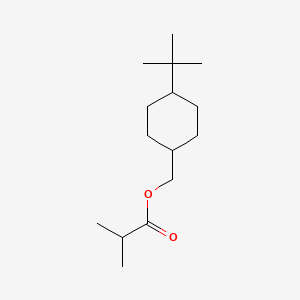
2,2',4,6'-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,6’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental persistence and toxicity .
Métodos De Preparación
The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.
Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .
Comparación Con Compuestos Similares
2,2’,4,6’-Tetrachlorodiphenyl ether can be compared with other similar compounds such as:
2,3,4,6-Tetrachlorodiphenyl ether: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological properties.
2,4,4’,5-Tetrachlorodiphenyl ether: Another chlorinated diphenyl ether with distinct reactivity and toxicity profiles.
2,2’,4,4’-Tetrabromodiphenyl ether: A brominated analog with different environmental and health impacts .
Each of these compounds has unique properties that influence their behavior in chemical reactions and their effects on biological systems.
Propiedades
Número CAS |
147102-65-6 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H |
Clave InChI |
DDQTXMCKLUKGCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


